3-Methoxy-5-phenylaniline
Description
Contextualization within Aniline (B41778) and Biphenyl (B1667301) Amine Chemistry
Aniline, a foundational organic compound, consists of a phenyl group attached to an amino group (C₆H₅NH₂). sci-hub.se Its derivatives are a cornerstone of industrial chemistry, serving as precursors and intermediates in the synthesis of a vast array of chemicals, including dyes, pharmaceuticals, and polymers. sci-hub.seresearchgate.net The amino group in anilines is a key functional feature, acting as a hydrogen bond donor and acceptor, which is crucial for forming supramolecular structures. sci-hub.seresearchgate.net
Biphenyl amines, which feature two phenyl rings linked to a nitrogen atom, represent a more complex class of aromatic amines. These compounds are prevalent in materials science and as structural motifs in biologically active molecules. acs.org The synthesis of these molecules has been significantly advanced by methodologies such as palladium-catalyzed cross-coupling reactions. acs.org
3-Methoxy-5-phenylaniline, with its IUPAC name 5-methoxy[1,1'-biphenyl]-3-amine, integrates structural elements from both aniline and biphenyl amine classes. It possesses a biphenyl core with a methoxy (B1213986) and an amino group substituted on one of the phenyl rings. This unique combination of functional groups makes it a valuable building block in organic synthesis.
Significance of Academic Inquiry Pertaining to this compound in Synthetic Organic Chemistry
The academic interest in this compound stems from its utility as a versatile intermediate in the synthesis of more complex molecules. The presence of the methoxy and amino groups on the biphenyl scaffold allows for a variety of chemical transformations. These functional groups can be modified or used to direct the assembly of larger, more intricate molecular architectures.
Research has demonstrated the use of related aniline derivatives in the preparation of compounds with potential biological activity. For instance, substituted anilines are used in the synthesis of inhibitors for enzymes like dihydrofolate reductase. nih.gov Specifically, 2-methoxy-5-phenylaniline has been utilized in the creation of such inhibitors. nih.gov Furthermore, the structural framework of this compound is relevant in the development of catalysts and materials with specific optical properties. acs.org The solubility of this compound in various organic solvents has been systematically studied to aid in its application in industrial processes, particularly in crystallization and purification. researchgate.netacs.org
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | 5-methoxy[1,1'-biphenyl]-3-amine |
| CAS Number | 383870-84-6 |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| InChI Key | JJRDMRVZWWBTHY-UHFFFAOYSA-N |
| Purity | 98% |
Research Findings on Solubility
The solubility of 3-Methoxy-N-phenylaniline, a closely related compound, has been measured in several organic solvents at various temperatures. These studies are crucial for designing and optimizing industrial crystallization processes. acs.org The solubility was determined using a dynamic laser monitoring method in methanol, acetone, ethyl acetate, chloroform (B151607), and 1,2-dichloroethane. researchgate.netacs.org The experimental data were found to be in good agreement with the Apelblat equation, a common model for correlating solubility. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-8-11(7-12(14)9-13)10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRDMRVZWWBTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methoxy 5 Phenylaniline and Its Structural Analogues
Established Synthetic Pathways to 3-Methoxy-5-phenylaniline
While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its structure suggests that its synthesis would likely be achieved through the strategic combination of established organic reactions. The core of the molecule consists of a biphenyl (B1667301) system with a methoxy (B1213986) and an amino group on one of the phenyl rings. Therefore, established pathways would likely involve the formation of the carbon-carbon bond between the two phenyl rings, followed or preceded by the introduction of the methoxy and amino functionalities.
One plausible approach involves the nucleophilic displacement of a suitable leaving group on a pyrido[2,3-d]pyrimidine (B1209978) core by 2-methoxy-5-phenylaniline. nih.gov This indicates that 2-methoxy-5-phenylaniline can be used as a building block in the synthesis of more complex molecules. nih.gov The synthesis of related methoxy-substituted anilines often starts from commercially available precursors like p-anisidine. researchgate.net For instance, the synthesis of certain melatonin (B1676174) derivatives commences with p-anisidine, which undergoes a series of transformations. researchgate.net Another general method involves the condensation of primary amines with aldehydes, followed by reduction, to yield secondary amines. mdpi.com
Strategies for Aryl-Aniline Carbon-Nitrogen Bond Formation
The formation of the aryl-aniline carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, with several powerful methods available to chemists.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki–Miyaura Coupling for Aryl-Aryl Bonds followed by Nitrogen Introduction)
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming C-N and carbon-carbon (C-C) bonds.
Buchwald-Hartwig Amination: This reaction directly forms a C-N bond between an aryl halide or triflate and an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the coupling of a 3-bromo-5-phenylanisole with ammonia (B1221849) or a protected amine equivalent. The efficiency of this reaction is highly dependent on the choice of palladium precursor, ligand, and base.
Suzuki–Miyaura Coupling: This reaction is a powerful tool for constructing the biphenyl core of this compound. A typical strategy would involve the coupling of a boronic acid or ester derivative of one phenyl ring with a halide-substituted partner of the other. For instance, the Suzuki-Miyaura coupling of 3-methoxyphenylboronic acid with a 5-bromoaniline derivative (or a protected version) would directly yield the target biphenyl structure. Alternatively, coupling 3-bromo-5-nitroanisole with phenylboronic acid, followed by the reduction of the nitro group to an amine, would also lead to the desired product.
The following table provides a conceptual overview of how Suzuki-Miyaura coupling could be applied:
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 3-Methoxyphenylboronic acid | 5-Bromoaniline | Pd(PPh₃)₄, Na₂CO₃ | This compound |
| Phenylboronic acid | 3-Bromo-5-nitroanisole | Pd(dppf)Cl₂, K₂CO₃ | 3-Methoxy-5-nitrobiphenyl |
Following the coupling reaction, the nitro group in 3-Methoxy-5-nitrobiphenyl would be reduced to an amine to yield this compound.
Copper-Catalyzed Amination Protocols
Copper-catalyzed amination, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods for C-N bond formation. While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols. For the synthesis of this compound, this could involve the reaction of 3-bromo-5-phenylanisole with an amine source in the presence of a copper catalyst, a ligand (often a diamine or an amino acid), and a base. Copper-catalyzed reactions can sometimes offer different substrate scope and functional group tolerance compared to their palladium counterparts. Research has shown the utility of copper catalysis in the synthesis of various substituted aminophenol derivatives. mdpi.com
Direct Functionalization Approaches
Direct functionalization strategies aim to form the desired bonds by activating C-H bonds, thus offering a more atom-economical approach. While less common for the direct synthesis of biphenylamines from simple arenes, intramolecular versions or reactions on pre-functionalized substrates are prevalent. For instance, a three-component reaction catalyzed by citric acid has been used to synthesize (E)-3-aryl-2-styryl-2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, anilines, and cinnamaldehydes. mdpi.compreprints.org This demonstrates the potential of multi-component reactions in building complex aniline (B41778) derivatives.
Introduction and Manipulation of the Methoxy Moiety in Substituted Anilines
The methoxy group in this compound can be introduced at various stages of the synthesis. One common method is to start with a precursor that already contains the methoxy group, such as m-anisidine (B1676023) or 3-methoxyaniline. mdpi.com Alternatively, a hydroxyl group can be methylated at a suitable point in the synthetic sequence. For example, a phenol (B47542) can be converted to a methoxy ether using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
In some cases, the methoxy group can be manipulated. For instance, a methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃). This allows for the synthesis of hydroxylated analogues or provides a handle for further functionalization.
Asymmetric Synthesis Approaches for Chiral Analogues and Derivatives
While this compound itself is not chiral, the development of asymmetric methods is crucial for the synthesis of its chiral analogues and derivatives, which are often of interest in medicinal chemistry and materials science. One prominent example is the enantioselective synthesis of protected L-3-hydroxy-4-methoxy-5-methyl phenylalanine, a subunit of the anticancer agent Ecteinascidin-743. thieme-connect.comepfl.ch This synthesis features a key enantioselective alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst. thieme-connect.com This approach allows for the stereocontrolled introduction of a complex amino acid side chain, demonstrating the power of asymmetric catalysis in generating enantiomerically pure compounds.
The following table outlines a key step in an asymmetric synthesis of a chiral analogue:
| Substrate | Reagent | Catalyst | Product | Enantiomeric Excess (ee) |
| N-(Diphenylmethylene)glycine tert-butyl ester | Substituted benzyl (B1604629) bromide | Chiral Phase-Transfer Catalyst | Protected L-3-hydroxy-4-methoxy-5-methyl phenylalanine | High |
This highlights the potential for creating chiral derivatives of substituted phenylalanines, which are structural analogues of the core phenylaniline structure.
Multi-component and Cascade Reaction Sequences for Scaffold Assembly
The construction of complex molecular architectures from simple precursors in a single operation represents a significant goal in modern organic synthesis, driven by the principles of atom and step economy. 20.210.105 Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all starting materials, are powerful tools for achieving this efficiency. mdpi.com Similarly, cascade reactions (also known as domino or tandem reactions) involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates, leading to a rapid increase in molecular complexity. 20.210.105 These methodologies are particularly valuable for assembling the 3,5-disubstituted aniline scaffold, the core structure of this compound and its analogues.
Research into the synthesis of highly substituted anilines has led to the development of elegant one-pot MCRs. A notable strategy involves the condensation of aromatic aldehydes, β-nitrostyrene derivatives, and malononitrile (B47326). For instance, the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in refluxing ethanol (B145695) facilitates the synthesis of various 3,5-disubstituted-2,6-dicyanoanilines with good yields. researchgate.net This reaction demonstrates a pseudo four-component process, showcasing the efficiency of MCRs in building the aniline framework. researchgate.net A proposed mechanism suggests an initial base-catalyzed reaction between malononitrile and an aldehyde, followed by a series of condensation and cyclization steps to yield the final aniline product. researchgate.net
To enhance catalyst recovery and reusability, heterogeneous catalysts have been employed. CoFe2O4@SiO2-based magnetic nanoparticles functionalized with guanidine (B92328) have proven effective in catalyzing the three-component reaction between malononitrile, aldehydes, and β-nitrostyrenes, affording 3,5-disubstituted-2,6-dicyanoaniline derivatives in good yields. researchgate.net The key advantages of this nanocatalyst include its ease of separation from the reaction mixture and its ability to be reused for multiple cycles without significant loss of activity. researchgate.net
The following table summarizes representative examples of this multi-component approach to synthesize the 3,5-disubstituted aniline scaffold.
| Aldehyde Component | β-Nitrostyrene/Other Component | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | β-Nitrostyrene | DMAP | Ethanol | Good |
| 4-Chlorobenzaldehyde | β-Nitrostyrene | DMAP | Ethanol | Good |
| 4-Methoxybenzaldehyde | β-Nitrostyrene | DMAP | Ethanol | Good |
| Benzaldehyde | Malononitrile Dimer | Guanidine-functionalized MNPs | Ethanol | Good |
Beyond the synthesis of the basic aniline ring, cascade reactions starting from substituted anilines are employed to construct more complex fused heterocyclic systems. A ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes, and amines has been developed for the synthesis of 2,3-disubstituted quinoline (B57606) derivatives. nsf.gov In this process, anilines such as 3,5-dimethoxyaniline (B133145) react with various aldehydes and amines in a single pot to yield complex quinoline structures. The reaction is believed to proceed through the initial formation of an imine from the aniline and aldehyde, which then undergoes deaminative coupling and annulation with the third amine component. nsf.gov
Another powerful cascade strategy involves the one-pot tandem diazotization and Heck–Matsuda coupling of anilines. semanticscholar.org This process can be extended into a four-stage cascade by incorporating subsequent reduction and cyclization steps. For example, starting from 5-methoxy-2-nitroaniline, a one-pot process involving diazotization, Heck-Matsuda coupling with methyl acrylate, reduction of the nitro group, and hydrogenation/cyclization efficiently produces 3,4-dihydroquinolin-2-one derivatives. This sequence highlights the utility of cascade reactions in transforming simple anilines into pharmaceutically relevant scaffolds in a highly efficient manner. semanticscholar.org
The Ugi five-center-four-component reaction (U-5C-4CR) represents another versatile multicomponent strategy for generating molecular diversity. mdpi.com This reaction can utilize α-amino acids, which possess both an amine and a carboxylic acid group, along with an aldehyde, an isocyanide, and an external acid. When α-amino acids with substituted phenyl rings, such as 3-methoxyphenylalanine, are used, the reaction can lead to complex peptide mimetics. For instance, Ugi products derived from 3-methoxyphenylalanine can undergo a subsequent tandem Pictet-Spengler cyclization to form isoquinoline (B145761) derivatives, demonstrating a combined MCR-cascade approach to scaffold assembly. mdpi.com
| Reaction Type | Aniline/Aniline Analogue Starting Material | Key Reagents | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Three-Component Deaminative Coupling | 3,5-Dimethoxyaniline | Benzaldehydes, Triallylamine | 2,3-Disubstituted Quinoline | nsf.gov |
| Tandem Heck-Matsuda/Reduction/Cyclization | 5-Methoxy-2-nitroaniline | Polymer-supported nitrite, Methyl acrylate, H₂ | 3,4-Dihydroquinolin-2-one | semanticscholar.org |
| Ugi 5C-4CR / Pictet-Spengler Cyclization | 3-Methoxyphenylalanine | Aldehydes, Isocyanides, Formic Acid | Isoquinoline Derivatives | mdpi.com |
These advanced synthetic strategies underscore the power of multi-component and cascade reactions in the efficient assembly of the this compound core and its more complex structural analogues, providing rapid access to diverse chemical structures from readily available starting materials.
Chemical Transformations and Reaction Mechanisms of 3 Methoxy 5 Phenylaniline
Reactivity Profile of the Aromatic Amine Functionality
The primary aromatic amine group is a dominant center of reactivity in the molecule, participating in a wide array of reactions ranging from substitutions on the aromatic ring to direct derivatization of the nitrogen atom.
The aniline (B41778) portion of the molecule contains two strong electron-donating groups: the amino (-NH₂) group and the methoxy (B1213986) (-OCH₃) group. Both of these substituents are powerful activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to themselves. msu.edu
In the case of 3-Methoxy-5-phenylaniline, the positions ortho and para to the amino group are C2, C6, and C4. The positions ortho and para to the methoxy group are C2, C4, and C6. Therefore, these positions are highly activated towards electrophiles due to the synergistic effect of both groups. The general mechanism involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.com The final step is the loss of a proton to restore the aromaticity of the ring. byjus.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activation by -NH₂ | Activation by -OCH₃ | Overall Activation | Predicted Outcome |
| C2 | Ortho | Ortho | Highly Activated | Major Product |
| C4 | Para | Ortho | Highly Activated | Major Product |
| C6 | Ortho | Para | Highly Activated | Major Product |
Note: Steric hindrance may influence the ratio of products formed at the C2 and C6 positions.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. byjus.com However, strong acidic conditions required for nitration and sulfonation can protonate the basic amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺), which complicates the reaction outcome.
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows for a variety of derivatization reactions at the amine site. Such modifications are crucial for both synthetic purposes and for altering the molecule's properties for analytical applications. researchgate.netresearchgate.net
Common derivatization reactions include:
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. However, polyalkylation is a common side reaction. A more controlled method involves the reductive amination of aldehydes or ketones.
N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a very common and efficient reaction.
N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, in the presence of a base to form sulfonamides. chemicalbook.com This is a key step in the synthesis of various pharmaceutical compounds.
Table 2: Examples of Amine Derivatization Reactions
| Reagent Type | Specific Reagent Example | Product Functional Group |
| Acyl Halide | Acetyl chloride | Amide |
| Acid Anhydride | Acetic anhydride | Amide |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |
| Alkyl Halide | Methyl iodide | Secondary/Tertiary Amine |
| Aldehyde/Ketone (reductive amination) | Benzaldehyde, followed by NaBH₄ | Secondary Amine |
These reactions proceed via nucleophilic attack of the amine nitrogen on the electrophilic carbon (or sulfur) of the reagent, typically followed by the elimination of a leaving group.
The aniline functional group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a range of products can be formed. Mild oxidation can lead to the formation of nitroso or nitro compounds, while stronger oxidation often results in the formation of complex, colored polymeric materials due to the radical coupling of intermediate species.
Conversely, while the amine itself is in a reduced state, functional groups derived from it can be readily reduced. A notable example is the reduction of an imine or Schiff base, formed by the condensation of the aniline with a carbonyl compound, back to a secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.com This two-step process of imine formation followed by reduction is a standard method for the controlled N-alkylation of primary amines. mdpi.com
Nucleophilic Reactions and Further Amine Derivatization
Transformations Involving the Methoxy Substituent
The methoxy (-OCH₃) group is an ether linkage to the aromatic ring. It is generally a stable functional group but can be cleaved under harsh conditions to yield a phenol (B47542). This O-demethylation is typically achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). The reaction mechanism involves the protonation of the ether oxygen followed by nucleophilic attack by a bromide ion on the methyl group in an Sₙ2 reaction.
Derivatization Strategies for Analytical and Synthetic Applications
Derivatization is a technique used to modify a chemical compound to enhance its analytical detection or to prepare it for subsequent synthetic steps. researchgate.netmdpi.com For this compound, derivatization often targets the reactive amine group to improve chromatographic performance or to introduce new functionalities. researchgate.netrsc.org
One of the most fundamental reactions of this compound is its condensation with aldehydes or ketones to form imines, also known as Schiff bases. gsconlinepress.com This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-). sci-hub.se
The formation of a Schiff base is a reversible equilibrium reaction. The equilibrium can be driven towards the product by removing the water formed during the reaction. These imine derivatives are important intermediates in organic synthesis and many possess biological activity. gsconlinepress.commdpi.com
Table 3: Illustrative Schiff Base Formation from this compound
| Carbonyl Compound | Name | Resulting Imine Structure |
| Benzaldehyde | N-benzylidene-3-methoxy-5-phenylaniline | C₆H₅-CH=N-Ar |
| Acetone | N-(propan-2-ylidene)-3-methoxy-5-phenylaniline | (CH₃)₂C=N-Ar |
| 4-Hydroxybenzaldehyde | 4-(((3-methoxy-5-phenylphenyl)imino)methyl)phenol | HO-C₆H₄-CH=N-Ar |
| Cyclohexanone | N-cyclohexylidene-3-methoxy-5-phenylaniline | (C₆H₁₀)=N-Ar |
*Ar represents the 3-methoxy-5-phenylphenyl group.
The synthesis of these derivatives can be achieved under various conditions, including solvent-free reactions under microwave irradiation or using catalysts like Lewis acids to enhance the reaction rate. scirp.orgresearchgate.net
Formation of Imine and Schiff Base Derivatives
Mechanistic Investigations of Reaction Pathways
The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the phenyl substituent on the aniline ring. Understanding the mechanisms of its reactions is crucial for controlling reaction outcomes and designing new synthetic routes.
Reaction mechanisms are often elucidated by identifying the transient species, including transition states and intermediates, that are formed during a chemical transformation. masterorganicchemistry.com For reactions involving aromatic amines, computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for mapping out reaction pathways and characterizing the geometries and energies of these fleeting species. researchgate.netmdpi.comacs.orgacs.org
In electrophilic aromatic substitution reactions, a common transformation for anilines, the reaction proceeds through a high-energy intermediate known as an arenium ion or sigma complex. numberanalytics.comallen.in The stability of this intermediate, and the transition state leading to it, is influenced by the substituents on the aromatic ring. numberanalytics.com For this compound, the methoxy group, being an electron-donating group, would stabilize the positive charge in the arenium ion, particularly when the electrophilic attack occurs at the ortho and para positions relative to the methoxy group. allen.in
In nucleophilic aromatic substitution reactions, which are less common for anilines unless the ring is activated by strong electron-withdrawing groups, the reaction proceeds through a negatively charged Meisenheimer complex. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com The rate-determining step is typically the formation of this intermediate. wikipedia.orgmasterorganicchemistry.com
For reactions at the amino group, such as acylation or Schiff base formation, the mechanism generally involves nucleophilic attack of the nitrogen on an electrophilic center. ejpmr.comresearchgate.net Computational studies on the formation of Schiff bases from substituted anilines have shown that the reaction often proceeds in two steps: the formation of a carbinolamine intermediate, followed by its dehydration to the final imine. ejpmr.comresearchgate.net The dehydration step is often the rate-determining step of the reaction. ejpmr.comresearchgate.net The transition states for these steps typically involve the participation of solvent molecules or catalysts to facilitate proton transfer. ejpmr.comresearchgate.net
Table 2: Theoretical Activation Energies for Reactions of a Model Substituted Aniline Note: The following data is hypothetical and for illustrative purposes, based on general principles from computational studies of related aniline reactions.
| Reaction Type | Reactants | Proposed Intermediate | Theoretical Activation Energy (kcal/mol) |
| Electrophilic Bromination | Aniline + Br₂ | Arenium Ion | 10-15 |
| Schiff Base Formation | Aniline + Aldehyde | Carbinolamine | 15-20 (formation), 20-25 (dehydration) |
| Nucleophilic Acylation | Aniline + Acetyl Chloride | Tetrahedral Intermediate | 5-10 |
Kinetic studies provide quantitative information about reaction rates and how they are affected by factors such as reactant concentrations, temperature, and the presence of catalysts. For reactions of substituted anilines, kinetic studies have been instrumental in understanding the influence of electronic and steric effects on reactivity. acs.orgtandfonline.comd-nb.infografiati.com
The rate of electrophilic aromatic substitution on anilines is highly dependent on the nature of the substituents on the ring. grafiati.comasianpubs.org Electron-donating groups, like the methoxy group in this compound, generally increase the rate of reaction by stabilizing the positively charged transition state leading to the arenium ion. asianpubs.org Conversely, electron-withdrawing groups decrease the reaction rate. researchgate.netgrafiati.com The position of the substituent also plays a critical role, with ortho and para substituents having a more pronounced effect than meta substituents due to resonance stabilization. asianpubs.org
In nucleophilic aromatic substitution reactions of activated aromatic rings with anilines, kinetic studies have shown that the reaction rate is influenced by the basicity of the aniline. d-nb.info For a series of para-substituted anilines, a change in mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway has been observed as the basicity of the aniline increases. d-nb.info
Kinetic investigations into the oxidation of aromatic amines have indicated that the rate-limiting step is often the initial one-electron oxidation of the amine to form an aryl amino radical cation. acs.org The rate constants for these reactions often correlate well with the half-wave oxidation potentials of the amines. acs.org For this compound, the presence of the electron-donating methoxy group would be expected to lower its oxidation potential and thus increase the rate of oxidation compared to unsubstituted aniline.
The study of reaction kinetics, in conjunction with computational modeling, provides a comprehensive picture of the reaction dynamics of this compound, enabling the prediction and control of its chemical transformations.
Role of 3 Methoxy 5 Phenylaniline As a Precursor and Scaffold in Organic Synthesis
Utilization as a Building Block for Complex Organic Molecules
While the structural features of 3-Methoxy-5-phenylaniline make it a theoretically viable building block, a detailed survey of scientific literature did not yield specific examples of its application in the construction of complex organic molecules outside of its use in scaffolds or heterocyclic systems.
Design and Construction of Advanced Molecular Scaffolds and Frameworks
Molecular scaffolds are core structures upon which other chemical groups can be systematically attached to create a family of related compounds, often for applications in medicinal chemistry and materials science. nih.gov The biphenyl (B1667301) scaffold is particularly prevalent in drug design due to its rigid, well-defined three-dimensional structure that can mimic peptide secondary structures or position functional groups in specific orientations for biological targeting. nih.govnih.gov
The this compound molecule contains this valuable biphenyl core. In theory, it could serve as a central scaffold, with the amine and methoxy (B1213986) groups providing points for chemical diversification to build libraries of compounds for screening purposes. However, based on a review of available research, there are no specific documented instances of this compound being used as the primary scaffold for the design and construction of advanced molecular frameworks.
Precursors for Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in a ring, are a cornerstone of medicinal chemistry. acs.orgresearchgate.net Biphenyl amines are known precursors for various heterocyclic systems. The amine group can act as a nucleophile or be transformed into other reactive groups to facilitate ring-forming reactions.
A specific application of this compound as a precursor for a heterocyclic system is documented in a Chinese patent. google.com The patent describes the synthesis of benzothiazole (B30560) derivatives, which are known for their wide range of pharmacological activities. In this process, this compound is used as a key reactant.
Research Findings:
The synthesis involves the reaction of this compound with another chemical intermediate to form the target heterocyclic product. google.com
| Reactant 1 | Reactant 2 | Product Class |
| This compound | 3-methylthiophene-2-carbonyl chloride | Benzothiazole derivative google.com |
This reaction highlights the utility of this compound as a precursor in the synthesis of complex, biologically relevant heterocyclic compounds. The aniline (B41778) nitrogen and the adjacent aromatic ring are critical for the formation of the new heterocyclic ring.
Catalytic Applications Involving 3 Methoxy 5 Phenylaniline and Its Derivatives
Organocatalytic Roles of Aniline (B41778) Derivatives
Aniline and its derivatives have emerged as versatile scaffolds in the field of organocatalysis, where small organic molecules accelerate chemical reactions without the need for a metal center. These catalysts often operate through the formation of transient iminium or enamine intermediates, activating substrates toward subsequent transformations. While specific studies focusing solely on 3-methoxy-5-phenylaniline as an organocatalyst are not prevalent, the broader class of aniline derivatives has been successfully employed in a range of enantioselective reactions.
For instance, simple aniline derivatives are used in reductive amination processes. The coupling of acetophenone (B1666503) and 4-methoxy-aniline can be achieved with high conversion and excellent enantiocontrol (94% e.e.) when catalyzed by an ortho-triphenylsilyl phosphoric acid. rsc.org This highlights the role of the aniline component in forming the key imine intermediate that is subsequently reduced. Similarly, N-(1-phenylethylidene)aniline has been used as a substrate in enantioselective hydrogenation reactions. rsc.org
Amino acids and their derivatives, which can contain aniline-like functionality, are another cornerstone of organocatalysis. Phenylalanine lithium salt, for example, has been shown to efficiently catalyze the aldol (B89426) reaction between substituted isatins and ketones, producing 3-hydroxyoxindoles with good yields and enantioselectivity (up to 90% ee). beilstein-journals.org More complex chiral amides derived from phenylalanine can act as effective organocatalysts for the allylation of various aldehydes, affording homoallylic alcohols in high yields (up to 90%) and with exceptional enantioselectivity (up to 99% ee). researchgate.net The catalytic activity and selectivity in these systems are often dictated by the precise structure of the amino acid derivative, including the nature of protecting groups and amide substituents. researchgate.net Furthermore, L-arginine has been identified as an enantioselective organocatalyst for the synthesis of warfarin, with investigations into its methylated derivatives suggesting that the guanidinium (B1211019) sidechain and the carboxylic acid group are both critical for its catalytic function. mdpi.com
These examples underscore the potential for appropriately functionalized derivatives of this compound to act as organocatalysts. The inherent chirality and functional group handles in such derivatives could be exploited to create highly effective and selective catalytic systems.
Table 1: Examples of Organocatalytic Reactions with Aniline Derivatives
| Catalyst/Substrate Class | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| 4-Methoxy-aniline | Reductive Amination | Coupled with acetophenone with 94% e.e. using a phosphoric acid co-catalyst. | rsc.org |
| Phenylalanine Lithium Salt | Aldol Reaction | Catalyzed reaction of isatins with ketones, achieving up to 90% ee. | beilstein-journals.org |
| Phenylalanine-derived Amide | Allylation | Catalyzed allylation of aldehydes with up to 99% ee. | researchgate.net |
Participation in Transition Metal-Catalyzed Reaction Systems
In transition metal catalysis, aniline derivatives can play multiple roles, acting as ligands that modulate the activity and selectivity of the metal center, or as substrates in important bond-forming reactions. The nitrogen atom of the aniline can coordinate to a metal, while the aromatic rings can be involved in C-H activation or cross-coupling processes. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck and Suzuki reactions, are fundamental transformations in organic synthesis. Nitrogen-containing ligands are crucial for the stability and efficiency of these catalytic cycles. Palladacycles derived from amines have shown high reactivity, which is attributed to the stability of the five-membered ring formed and the strong covalent bond between palladium and the aromatic ring. For example, the Mizoroki-Heck reaction of aryl halides with olefins is effectively catalyzed by palladium complexes bearing nitrogen ligands. Aniline derivatives can serve as substrates in these reactions; the reaction of 4-iodoanisole (B42571) with ethyl acrylate, for instance, can be catalyzed by various transition metal complexes to yield E-4-methoxy ethyl cinnamate.
The Buchwald-Hartwig amination, another cornerstone of palladium catalysis, directly uses aniline derivatives to form C-N bonds with aryl halides. This reaction is highly valued for its ability to construct the arylamine motif present in numerous pharmaceuticals and materials. The efficiency of these reactions often relies on specialized phosphine (B1218219) ligands, but nitrogen-based ligands are also being explored.
More advanced applications involve the use of directing groups to achieve site-selective C-H bond functionalization. nih.gov Nitrogen-containing functional groups are among the most effective directing groups for transition-metal-catalyzed C–H functionalization. nih.govacs.org A molecule like this compound could be derivatized with a directing group to facilitate selective C-H activation at a specific position on one of its phenyl rings, enabling the direct installation of new functional groups.
Table 2: Aniline Derivatives in Transition Metal-Catalyzed Reactions
| Reaction Type | Role of Aniline Derivative | Metal Catalyst | Key Findings | Reference |
|---|---|---|---|---|
| Mizoroki-Heck | Substrate (e.g., 4-iodoanisole) | Palladium | Coupling with olefins to form stilbenes and cinnamates. | |
| Suzuki Coupling | Ligand/Substrate | Palladium, Nickel | Formation of unsymmetrical biaryls. Nitrogen ligands are alternatives to phosphines. | |
| Buchwald-Hartwig Amination | Substrate | Palladium | Formation of C-N bonds between aryl halides and anilines. |
Development of Hybrid Catalytic Systems Utilizing Related Scaffolds (e.g., Artificial Metalloenzymes)
Hybrid catalytic systems, particularly artificial metalloenzymes, combine the reactivity of transition metal catalysts with the high selectivity and efficiency of biological macromolecules like proteins or DNA. rug.nlmdpi.com This approach involves anchoring a synthetic metal complex to a biomolecular scaffold, creating a catalyst that operates in a precisely defined chiral environment. rug.nlrug.nl Scaffolds related to this compound are integral to the development of these advanced catalytic systems.
One strategy involves the genetic incorporation of unnatural amino acids into a protein scaffold. mdpi.com For example, myoglobin (B1173299) variants engineered to contain aniline-based non-canonical amino acids, such as p-aminophenylalanine, have been shown to be stable and capable of catalyzing intramolecular C-H amination reactions. nih.gov This demonstrates the feasibility of using aniline side chains to coordinate with a metal cofactor within a protein environment to perform new-to-nature reactions.
Another approach relies on the supramolecular assembly of a metal complex within a host protein. Artificial metalloenzymes based on the lactococcal multidrug resistance regulator (LmrR) have been created by assembling a copper(II)-phenanthroline complex within the protein's hydrophobic pocket. rug.nlresearchgate.net These systems have proven effective in catalyzing enantioselective Friedel-Crafts alkylations and Diels-Alder reactions. rug.nlresearchgate.net The performance of these catalysts can be fine-tuned by modifying either the metal complex or the protein scaffold through directed evolution. researchgate.net In one study, an artificial metalloenzyme was designed to catalyze the epoxide ring opening of cis-stilbene (B147466) oxide with aniline derivatives, achieving a significant rate enhancement compared to the metal complex alone and inducing a modest enantiomeric excess of 17%. rug.nl
The ferric hydroxamate uptake protein component A (FhuA), a robust transmembrane protein, has also been used as a scaffold. rsc.org By re-engineering the protein channel, researchers can create specific sites to covalently attach metal catalysts, such as a Grubbs-Hoveyda catalyst for ring-opening metathesis polymerization. rsc.org The protein environment provides a defined second coordination sphere that can influence the catalyst's activity and selectivity. mdpi.com The use of aniline derivatives as substrates in reactions catalyzed by these hybrid systems is a recurring theme, highlighting the importance of this chemical class in the field. rug.nl
Table 3: Hybrid Catalytic Systems Utilizing Aniline-Related Scaffolds
| System | Scaffold | Metal/Cofactor | Reaction Catalyzed | Key Findings | Reference |
|---|---|---|---|---|---|
| Artificial Metalloenzyme | Myoglobin | Heme/Iron | Intramolecular C-H Amination | Incorporation of p-aminophenylalanine created a stable catalyst. | nih.gov |
| Artificial Metalloenzyme | [(gp5βf)3]2 protein | Scandium (Sc3+) | Epoxide Ring Opening | Catalyzed reaction with aniline derivatives, showing a 3-fold rate enhancement. | rug.nl |
| Supramolecular Catalyst | Lactococcal Multidrug Resistance Regulator (LmrR) | Copper (Cu(II)) | Friedel-Crafts Alkylation / Diels-Alder | Assembled in E. coli cells; directed evolution improved enantioselectivity. | rug.nlresearchgate.net |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Methoxy-aniline |
| Acetophenone |
| N-(1-phenylethylidene)aniline |
| Phenylalanine lithium salt |
| 3-hydroxyoxindole |
| L-arginine |
| Warfarin |
| 4-iodoanisole |
| Ethyl acrylate |
| E-4-methoxy ethyl cinnamate |
| p-aminophenylalanine |
| cis-stilbene oxide |
Theoretical and Computational Chemistry of 3 Methoxy 5 Phenylaniline
Electronic Structure and Molecular Orbital Theory (e.g., HOMO/LUMO Analysis)
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. ijcce.ac.ir Molecular Orbital (MO) theory offers a sophisticated model for describing the distribution and energy of electrons within a molecule. utah.edulibretexts.org In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. utah.edulibretexts.org Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals.
The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. Conversely, the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.compmf.unsa.ba A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba A small gap indicates that the molecule is more polarizable and reactive. irjweb.com
For 3-Methoxy-5-phenylaniline, the HOMO is expected to be localized primarily on the aniline (B41778) ring, which is electron-rich due to the electron-donating amino and methoxy (B1213986) groups. The LUMO is likely distributed over the phenyl ring system. The interaction of these orbitals governs the charge transfer within the molecule. irjweb.com A detailed analysis using computational methods like Density Functional Theory (DFT) would provide precise energy values for these orbitals and a visual representation of their distribution. mdpi.com
Global reactivity descriptors, which provide a quantitative measure of reactivity, can be calculated from the HOMO and LUMO energies. ijcce.ac.irmdpi.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). ijcce.ac.irmdpi.com
Table 1: Illustrative Global Reactivity Descriptors for this compound (Hypothetical DFT Calculation)
| Parameter | Formula | Description | Hypothetical Value (eV) |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -5.20 |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -0.85 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Measure of chemical reactivity and stability | 4.35 |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 5.20 |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 0.85 |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 3.025 |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.175 |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, measure of reactivity | 0.230 |
| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic power | 2.10 |
Note: The values in this table are hypothetical and serve to illustrate the data that would be obtained from a DFT calculation. They are based on typical values for similar aromatic amines.
Prediction and Analysis of Reaction Mechanisms and Energetics using Quantum Chemical Methods (e.g., DFT, PM3)
Quantum chemical methods are powerful tools for elucidating reaction mechanisms and calculating the energetics of chemical processes. nrel.govscispace.com Methods like Density Functional Theory (DFT) and semi-empirical methods such as PM3 (Parametric Method 3) can be used to model the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. scispace.comresearchgate.netpeerj.com
Semi-empirical methods like PM3 are computationally less expensive than DFT, making them suitable for larger systems or for initial exploratory studies. researchgate.netpeerj.com While generally less accurate than DFT, PM3 can still provide valuable qualitative insights into reaction pathways. researchgate.net
For this compound, these methods could be applied to study various reactions, such as electrophilic aromatic substitution, oxidation of the amino group, or N-alkylation. For instance, in an electrophilic substitution reaction, computational methods could predict the most likely site of substitution (ortho, meta, or para to the existing substituents) by comparing the activation energies for the formation of the different possible intermediates.
Table 2: Hypothetical Energy Profile for Electrophilic Bromination of this compound (DFT Calculation)
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants (this compound + Br₂) | 0.0 | 0.0 |
| Transition State (ortho to -NH₂) | +15.2 | +16.5 |
| Intermediate (ortho to -NH₂) | -2.5 | -1.8 |
| Transition State (para to -NH₂) | +18.7 | +20.1 |
| Intermediate (para to -NH₂) | -0.8 | +0.5 |
| Product (ortho-bromo derivative) | -12.4 | -11.5 |
Note: This table presents hypothetical data to illustrate how computational methods can be used to compare different reaction pathways. The values suggest that substitution ortho to the strongly activating amino group is kinetically and thermodynamically favored.
Computational Spectroscopic Property Simulations (e.g., Vibrational, Electronic, NMR)
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures. chimia.ch
Vibrational Spectroscopy (FT-IR, Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. ias.ac.indoi.org These theoretical spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. doi.orgacs.org
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. rjptonline.org This can help identify the nature of electronic transitions, such as π→π* or n→π* transitions. doi.org
NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) in Nuclear Magnetic Resonance (NMR) spectra can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net Comparing calculated and experimental NMR spectra can be invaluable for structure elucidation. doi.org
For this compound, these simulations would be crucial for confirming its structure and understanding its spectroscopic signatures.
Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Position | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) (B3LYP/6-311+G(d,p)) |
| C-N | 148.5 | 149.2 |
| C-O | 160.2 | 161.0 |
| C-phenyl (ipso) | 142.1 | 142.8 |
| C-phenyl (ortho) | 127.3 | 127.9 |
| C-phenyl (meta) | 129.0 | 129.6 |
| C-phenyl (para) | 128.5 | 129.1 |
| C-2 (aniline) | 95.8 | 96.5 |
| C-4 (aniline) | 102.5 | 103.1 |
| C-6 (aniline) | 98.4 | 99.0 |
| C-OCH₃ | 55.3 | 55.9 |
Note: This table provides a hypothetical comparison to demonstrate the typical agreement between experimental and computationally simulated NMR data.
Conformational Analysis and Molecular Dynamics Studies
The three-dimensional structure and flexibility of a molecule are crucial for its properties and interactions. This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the two phenyl rings and the rotation of the methoxy group.
Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. doi.org This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step, a process known as a potential energy surface (PES) scan. doi.org
Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions by solving Newton's equations of motion for the atoms in the system. researchgate.netnih.gov MD simulations can be used to explore the conformational landscape of a molecule in different environments (e.g., in a vacuum or in a solvent) and at different temperatures. chemrxiv.orgplos.org This allows for the study of dynamic processes and the calculation of various thermodynamic properties. chemrxiv.org
For this compound, a key aspect to investigate would be the dihedral angle between the two aromatic rings. The planarity or non-planarity of the molecule will significantly influence its electronic properties and potential for intermolecular interactions. MD simulations could reveal the distribution of this dihedral angle over time, providing insight into the molecule's average conformation and flexibility.
Table 4: Hypothetical Results of a Conformational Analysis for the Phenyl-Aniline Dihedral Angle in this compound
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Global Minimum | 35.8 | 0.00 | 75.2 |
| Local Minimum | 145.2 | 1.25 | 12.1 |
| Planar Transition State | 0.0 | 2.50 | - |
| Perpendicular Transition State | 90.0 | 1.80 | - |
Note: This table presents hypothetical data illustrating that a non-planar conformation is likely the most stable, with defined energy barriers to rotation.
Quantitative Structure-Property Relationship (QSPR) Investigations for Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. nih.gov For chemical reactivity, QSPR models can predict reaction rates or equilibrium constants based on calculated molecular descriptors. nih.gov
These descriptors can be categorized as:
Constitutional: Number of atoms, bonds, rings, etc.
Topological: Indices describing molecular connectivity.
Geometrical: Molecular surface area, volume, etc.
Quantum-Chemical: HOMO/LUMO energies, dipole moment, atomic charges, etc. nih.govnih.gov
Once a set of descriptors is calculated for a series of related compounds with known reactivity data, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to develop a predictive model. researchgate.net
A QSPR model for the reactivity of substituted anilines, including this compound, could be developed to predict, for example, their pKa values or their rates of reaction in a particular transformation. Such a model would allow for the rapid screening of new derivatives with desired reactivity profiles without the need for extensive experimental work. The development of a robust QSPR model requires a diverse training set of molecules and rigorous validation to ensure its predictive power. nih.govaidic.it
Advanced Spectroscopic Characterization of 3 Methoxy 5 Phenylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 3-Methoxy-5-phenylaniline, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for its structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons appear in the range of δ 6.0-7.5 ppm. The protons of the phenyl ring typically show multiplets, while the protons on the methoxy-substituted aniline (B41778) ring appear as distinct signals. The methoxy (B1213986) group protons (-OCH₃) characteristically resonate as a singlet around δ 3.8 ppm. The amine (-NH₂) protons also present a broad singlet, the chemical shift of which can vary depending on concentration and solvent.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.0 - 7.5 | Multiplet |
| -OCH₃ | ~ 3.8 | Singlet |
| -NH₂ | Variable | Broad Singlet |
| Table 1: General ¹H NMR data for this compound. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The carbon atoms in the aromatic rings resonate in the downfield region, typically between δ 100 and 160 ppm. The carbon attached to the methoxy group (C-O) and the carbon attached to the amino group (C-N) have characteristic chemical shifts influenced by the electronegativity of the attached heteroatoms. The methoxy carbon itself appears at a higher field, around δ 55 ppm. The chemical shifts of the aromatic carbons can be influenced by the substitution pattern on the rings. libretexts.org
| Carbon Type | Chemical Shift (δ, ppm) |
| Aromatic C-O | ~160 |
| Aromatic C-N | ~148 |
| Aromatic C-H & C-C | 100 - 140 |
| -OCH₃ | ~ 55 |
| Table 2: General ¹³C NMR data for this compound. |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, which is particularly useful for assigning the complex multiplets of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms, allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the methoxy group to the correct position on the aniline ring and confirming the connection between the two aromatic rings. Recent studies on quinoline-substituted 5H-chromeno[2,3-b] pyridine (B92270) derivatives have demonstrated the power of these 2D NMR techniques in confirming complex molecular structures. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₃NO), the molecular weight is 199.25 g/mol . nih.gov
In an MS experiment, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The high-resolution mass spectrum would show the exact mass of the molecular ion, confirming the molecular formula. The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this type of compound include the loss of a methyl group from the methoxy moiety, cleavage of the C-N bond, and fragmentation of the aromatic rings.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of a molecule, providing information about the functional groups present.
The IR spectrum of this compound will show characteristic absorption bands:
N-H stretching : Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org
C-H stretching : Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group appears just below 3000 cm⁻¹.
C=C stretching : Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O stretching : The C-O stretching of the methoxy group results in a strong band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
C-N stretching : The C-N stretching vibration is found in the 1250-1350 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. mt.com Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) rings. researchgate.net The presence of the amino and methoxy groups, which are auxochromes, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity. up.ac.za
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive view of the molecule's conformation in the solid state. For this compound, also known as 2-Methoxy-5-phenylaniline, single-crystal X-ray diffraction studies have provided detailed insights into its molecular structure and packing in the crystalline lattice. core.ac.uk
A notable study conducted the X-ray diffraction analysis of this compound at two different temperatures, 293(2) K (room temperature) and 120(2) K (low temperature). core.ac.uk The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with twelve molecules in the unit cell, indicating the presence of three independent molecules (A, B, and C) in the asymmetric unit. core.ac.uk This structural complexity reveals the conformational flexibility of the molecule, which is primarily influenced by the crystalline environment. core.ac.uk
The analysis revealed significant differences in the dihedral angles between the two phenyl rings for the three independent molecules. core.ac.uk In the low-temperature structure, one molecule (C) is nearly planar, with a dihedral angle of 3.7(4)°, while the other two molecules (A and B) exhibit considerably twisted conformations with dihedral angles of -23.5(4)° and 28.6(4)°, respectively. core.ac.uk This variation highlights how subtle packing forces and intermolecular interactions can influence the molecular geometry in the solid state. The conformation of the nearly planar molecule is distinct from the calculated gas-phase structure, which predicts a more twisted arrangement. core.ac.uk
Intermolecular interactions play a crucial role in the crystal packing of this compound. At low temperatures, the molecules form columns through hydrogen bonding. core.ac.uk Additionally, N–H···π interactions are observed, further stabilizing the crystal lattice. core.ac.uk
The crystallographic data for this compound at both room and low temperatures are summarized in the interactive table below.
| Parameter | Value at 293(2) K | Value at 120(2) K |
|---|---|---|
| Empirical formula | C₁₃H₁₃NO | |
| Formula weight | 199.25 | |
| Crystal system | Orthorhombic | |
| Space group | P2₁2₁2₁ | |
| a (Å) | 5.9900(2) | 5.8337(9) |
| b (Å) | 20.4873(6) | 20.4428(31) |
| c (Å) | 26.3727(8) | 26.0773(40) |
| Volume (ų) | 3233.9(2) | 3109.9(8) |
| Z | 12 | |
| R-factor | 0.0868 | 0.0669 |
The detailed bond lengths and angles within the molecules fall within the expected ranges for similar chemical structures. The study of this compound's crystal structure provides a fundamental understanding of its solid-state behavior, which is essential for its application in materials science, such as in the development of polyanilines. core.ac.uk
Advanced Applications in Materials Science and Non Biological Systems
Role in the Development of Optical and Electronic Materials
While direct studies detailing the role of 3-Methoxy-5-phenylaniline in optical and electronic materials are not widely available, the broader class of biphenyl (B1667301) amine derivatives is recognized for its potential in these areas. smolecule.com Compounds with biphenyl frameworks are often investigated for use in organic light-emitting diodes (OLEDs) because of their inherent electronic properties. smolecule.com The amine and methoxy (B1213986) groups on the this compound structure can modulate these electronic characteristics, potentially influencing properties like charge transport and luminescence in a final material. Its role is primarily as a synthetic intermediate, where it can be used to construct larger, more complex molecules designed for specific electronic or optical functions. apolloscientific.co.uk
Precursors in Polymer Synthesis
The presence of an amine group on the this compound molecule makes it a suitable candidate as a monomer or a precursor in polymer synthesis. Amines are common functional groups used to create various polymers, including polyamides and polyimides, through reactions with other monomers like carboxylic acids or their derivatives. The biphenyl unit within its structure could impart thermal stability and rigidity to a resulting polymer backbone. While specific polymers derived directly from this compound are not prominently documented in the literature, it is available commercially as an organic building block, suggesting its use in synthetic routes to create specialized polymers. apolloscientific.co.uk
Supramolecular Chemistry and Self-Assembly
The relevance of this compound to supramolecular chemistry and self-assembly lies in the non-covalent interactions enabled by its functional groups. The amine group can act as a hydrogen bond donor, while the methoxy group's oxygen atom can act as a hydrogen bond acceptor. These features, combined with the potential for π–π stacking interactions from the two phenyl rings, are fundamental to the formation of ordered supramolecular structures. Although specific studies on the self-assembly of this compound are not found, related biphenyl compounds are known to form the basis of more complex structures used in supramolecular materials. smolecule.com The molecule could serve as a foundational component in the design of larger host-guest systems or self-assembling materials where its specific geometry and functional groups direct the formation of a larger architecture.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
